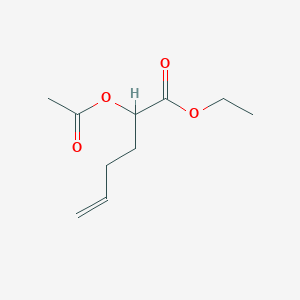
Ethyl 2-(acetyloxy)hex-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(acetyloxy)hex-5-enoate is an organic compound with the molecular formula C10H16O4 It is an ester derivative of hexenoic acid and is characterized by the presence of an acetyloxy group attached to the second carbon of the hexenoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(acetyloxy)hex-5-enoate can be synthesized through several methods. One common approach involves the esterification of hexenoic acid with ethanol in the presence of an acid catalyst, followed by acetylation of the resulting ethyl hexenoate. The reaction conditions typically include:
Esterification: Hexenoic acid is reacted with ethanol in the presence of sulfuric acid or another strong acid catalyst at elevated temperatures.
Acetylation: The ethyl hexenoate is then treated with acetic anhydride in the presence of a base such as pyridine to introduce the acetyloxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(acetyloxy)hex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 2-(acetyloxy)hex-5-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of flavors and fragrances due to its ester functionality.
Mécanisme D'action
The mechanism of action of ethyl 2-(acetyloxy)hex-5-enoate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, releasing the acetyloxy group and forming the corresponding alcohol and acid. The pathways involved include:
Hydrolysis: Catalyzed by esterases, leading to the breakdown of the ester bond.
Acetylation: The acetyloxy group can act as an acetyl donor in biochemical reactions.
Comparaison Avec Des Composés Similaires
Ethyl 2-(acetyloxy)hex-5-enoate can be compared with other similar compounds such as:
Ethyl hex-5-enoate: Lacks the acetyloxy group, making it less reactive in acetylation reactions.
Ethyl acetoacetate: Contains a keto group, making it more reactive in condensation reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Propriétés
Numéro CAS |
828916-63-8 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
ethyl 2-acetyloxyhex-5-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-6-7-9(14-8(3)11)10(12)13-5-2/h4,9H,1,5-7H2,2-3H3 |
Clé InChI |
SPGPBMCTPQGATJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC=C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)
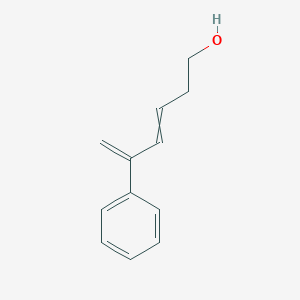
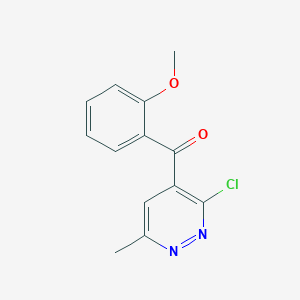
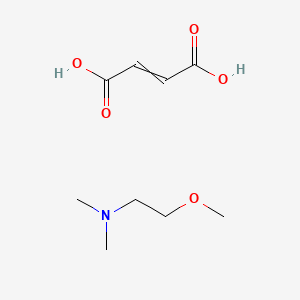
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)

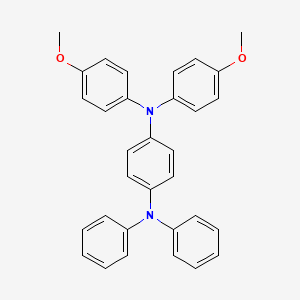
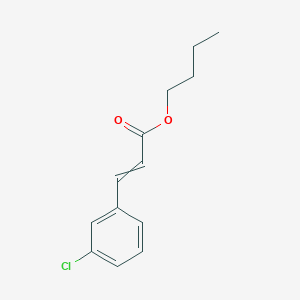
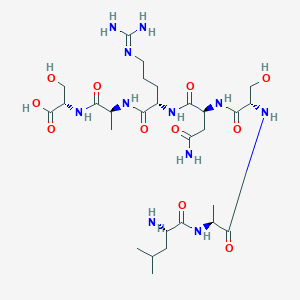
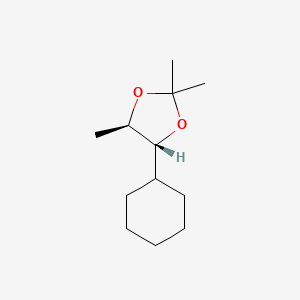
![N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14213259.png)
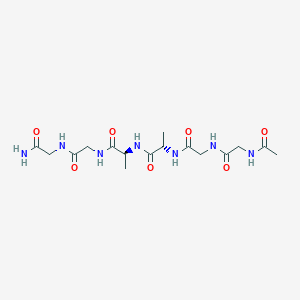
![2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213266.png)
![N-[1-(4-Fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B14213271.png)
